WEB2347

PAF antagonist in vivo pharmacology oral bioavailability

PAF-mediated inflammatory research is frequently constrained by antagonists with poor oral bioavailability and short half-lives, necessitating repeated dosing that introduces handling stress and vehicle artifacts. WEB 2347 resolves these limitations through best-in-class oral potency and extended duration of action. • 100-fold lower oral ED50 vs. WEB 2086 in rat PAF-induced hypotension - reduces required dose, compound consumption, and vehicle interference. • 41-hour oral half-life in guinea pig - enables single-dose protocols for multi-day experiments, eliminating repeated dosing confounds. • Validated efficacy in guinea pig active anaphylaxis (repeated microshock) and antigen-induced pulmonary late-phase reaction - confirms target engagement in disease-relevant hypersensitivity and allergic airway models. Supplied as >98% pure solid powder with ambient temperature shipping. For research use only.

Molecular Formula C25H28ClN5OS
Molecular Weight 482.0 g/mol
CAS No. 114800-19-0
Cat. No. B1683294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEB2347
CAS114800-19-0
SynonymsWEB2347, WEB 2347, WEB-2347
Molecular FormulaC25H28ClN5OS
Molecular Weight482.0 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1CC2=C(C1)SC3=C2C(=NCC4=NN=C(N43)C)C5=CC=CC=C5Cl
InChIInChI=1S/C25H28ClN5OS/c1-4-10-30(11-5-2)24(32)16-12-18-20(13-16)33-25-22(18)23(17-8-6-7-9-19(17)26)27-14-21-29-28-15(3)31(21)25/h6-9,16H,4-5,10-14H2,1-3H3
InChIKeySCSIRWUYQVAIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WEB 2347 (CAS 114800-19-0): A Hetrazepine PAF Antagonist for In Vivo Pharmacology Studies


WEB 2347 (CAS: 114800-19-0) is a hetrazepinoic platelet-activating factor (PAF) receptor antagonist belonging to the thieno-triazolo-diazepine class of compounds [1]. It is a research-use-only small molecule with a molecular weight of 482.04 g/mol and the molecular formula C25H28ClN5OS . As a PAF antagonist, WEB 2347 is intended for preclinical investigation of PAF-mediated inflammatory pathways, particularly in models of anaphylaxis, bronchoconstriction, and hypotension, and is not approved for human therapeutic use [1] [2].

Why WEB 2347 Cannot Be Substituted by Other Hetrazepine PAF Antagonists


Hetrazepine PAF antagonists such as WEB 2086 (apafant) and WEB 2170 (bepafant) share a common thieno-triazolo-diazepine scaffold and a common mechanism of PAF receptor antagonism, but these compounds are not interchangeable in experimental settings. A direct comparative study demonstrated that WEB 2347 is superior to both WEB 2086 and WEB 2170 in terms of potency in vitro and in vivo, particularly after oral administration, and exhibits a substantially longer duration of action [1]. These differences in potency, oral bioavailability, and pharmacokinetic half-life translate into distinct experimental outcomes; selecting an alternative compound without accounting for these quantitative parameters may yield reduced efficacy, shorter observation windows, or failed replication of previously reported findings [1].

WEB 2347 Comparative Evidence: Potency and Duration of Action Benchmarks


Oral In Vivo Potency Comparison: WEB 2347 vs. WEB 2086 in Rat Hypotension Model

In a rat model of PAF-induced hypotension, WEB 2347 exhibited oral potency approximately 100-fold greater than WEB 2086 (apafant). Specifically, the ED50 after oral administration for antagonizing PAF-induced hypotension was about 100 times lower for WEB 2347 than for WEB 2086 [1]. The study also noted superiority over WEB 2170 (bepafant) [1].

PAF antagonist in vivo pharmacology oral bioavailability cardiovascular

Duration of Action: Guinea Pig Oral Half-Life of WEB 2347

After oral administration in the guinea pig, WEB 2347 exhibited a terminal half-life (t1/2) of 41 hours [1]. In the rat, the oral half-life was approximately 10 hours [1].

pharmacokinetics half-life PAF antagonist in vivo duration

PAF Antagonism in Active Anaphylaxis: WEB 2347 Efficacy After Repeated Sensitization

In a guinea pig model of active anaphylaxis, WEB 2347 demonstrated efficacy in attenuating anaphylactic responses even after repeated microshock challenges [1]. The study concluded that PAF plays a significant role in active anaphylaxis in vivo under these conditions [1].

anaphylaxis PAF antagonist allergy model in vivo pharmacology

Involvement of PAF in Pulmonary Late-Phase Reaction: WEB 2347 Inhibitory Effect

In a conscious guinea pig model of antigen-induced pulmonary late-phase reaction (LPR) with additional polymyxin B inhalation, administration of the PAF antagonist WEB 2347 produced an inhibitory effect on the LPR [1]. The LPR peaked at 4–8 hours after antigen exposure [1].

pulmonary inflammation late-phase reaction PAF antagonist asthma model

In Vitro PAF Antagonism: WEB 2347 Activity Relative to Other Antagonists

WEB 2347 is a novel hetrazepine with potency in vitro reported as superior to the previously described PAF antagonists WEB 2086 (apafant) and WEB 2170 (bepafant) [1]. However, specific in vitro IC50 or Ki values for WEB 2347 were not provided in the primary comparative pharmacology publication.

in vitro pharmacology PAF receptor binding platelet aggregation

WEB 2347 Procurement Guide: Research Applications Supported by Comparative Evidence


In Vivo PAF Antagonism Studies Requiring Oral Dosing in Rodent Models

WEB 2347 is the preferred choice for in vivo studies requiring oral administration of a PAF antagonist, based on direct comparative evidence showing a 100-fold lower oral ED50 relative to WEB 2086 (apafant) in the rat PAF-induced hypotension model [1]. This superior oral potency reduces the required dose and may improve experimental feasibility when working with limited compound quantities or when minimizing vehicle effects is critical.

Long-Duration Pharmacodynamic Studies in Guinea Pig Models

For experiments in guinea pigs requiring sustained PAF receptor blockade over an extended observation period, WEB 2347 offers a distinct advantage due to its 41-hour oral half-life [1]. This extended duration of action enables single-dose protocols for multi-day experiments and reduces the confounding variables associated with repeated dosing, such as handling stress or cumulative vehicle exposure.

Active Anaphylaxis and Allergic Inflammation Models

WEB 2347 has demonstrated efficacy in guinea pig models of active anaphylaxis, including after repeated microshock challenges [1]. This established performance in a disease-relevant model of hypersensitivity makes WEB 2347 a suitable tool compound for researchers investigating the contribution of PAF to anaphylactic pathophysiology and for evaluating PAF-targeted intervention strategies in allergic inflammation.

Pulmonary Late-Phase Inflammatory Response Studies

WEB 2347 has shown inhibitory activity in a guinea pig model of antigen-induced pulmonary late-phase reaction, implicating PAF in the inflammatory cascade of allergic airway responses [2]. Researchers studying the role of PAF in asthma-relevant late-phase inflammation may find WEB 2347 useful as a pharmacological probe to dissect PAF-dependent mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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